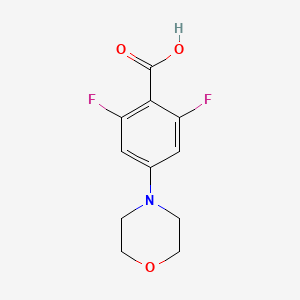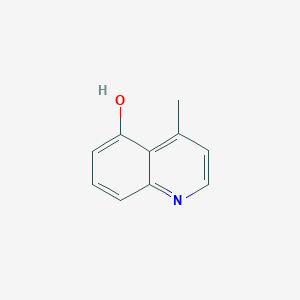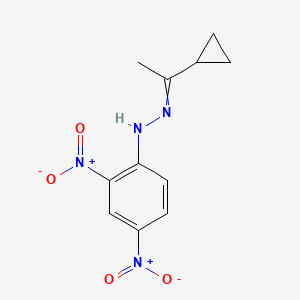
2,6-Difluoro-4-morpholinobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluoro-4-morpholinobenzoic acid is an organic compound with the molecular formula C11H11F2NO3 and a molecular weight of 243.21 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzene ring, and a morpholine group at the 4 position. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 2,6-Difluoro-4-morpholinobenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,6-difluorobenzoic acid with morpholine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,6-Difluoro-4-morpholinobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Difluoro-4-morpholinobenzoic acid has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving fluorinated compounds.
Mécanisme D'action
The mechanism of action of 2,6-Difluoro-4-morpholinobenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions. The morpholine group can interact with biological molecules, potentially affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,6-Difluoro-4-morpholinobenzoic acid can be compared with other similar compounds, such as:
2,6-Difluoro-4-methoxyphenylboronic acid: This compound has a methoxy group instead of a morpholine group and is used in similar coupling reactions.
2,6-Difluoro-4-methoxybenzeneboronic acid: Another similar compound with a methoxy group, used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholine group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H11F2NO3 |
|---|---|
Poids moléculaire |
243.21 g/mol |
Nom IUPAC |
2,6-difluoro-4-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C11H11F2NO3/c12-8-5-7(14-1-3-17-4-2-14)6-9(13)10(8)11(15)16/h5-6H,1-4H2,(H,15,16) |
Clé InChI |
GOJCALJLEKOUCW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC(=C(C(=C2)F)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14755498.png)

![1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B14755503.png)




![5H-Pyrido[3,2-a]carbazole](/img/structure/B14755534.png)
![1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14755537.png)

![2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid](/img/structure/B14755543.png)
![N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-pyrrolidinyl]-5-quinolinyl]-cyclohexaneacetamide](/img/structure/B14755547.png)


